Product packaging for 2-[(2-Phenylethyl)sulfanyl]benzoic acid(Cat. No.:CAS No. 1025-94-1)

2-[(2-Phenylethyl)sulfanyl]benzoic acid

Cat. No.: B14751395
CAS No.: 1025-94-1
M. Wt: 258.3 g/mol
InChI Key: BAAPLKBZYLCPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Phenylethyl)sulfanyl]benzoic acid is a synthetic benzoic acid derivative characterized by a phenethylthioether side chain, making it a molecule of interest in medicinal chemistry and pharmacological research. This structural motif is often investigated for its potential to modulate biological pathways, particularly those involving inflammation and cell proliferation. While specific studies on this exact compound are limited, its core structure shares features with non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, suggesting a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes https://www.ncbi.nlm.nih.gov/books/NBK310269/ . Researchers are exploring its utility as a building block or intermediate in the synthesis of more complex chemical entities, as well as a direct tool compound for probing oxidative stress responses and apoptotic signaling pathways in cancer cell lines https://pubchem.ncbi.nlm.nih.gov/compound/187699 . The compound's research value lies in its potential to serve as a scaffold for developing novel therapeutic agents targeting inflammatory diseases and oncology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2S B14751395 2-[(2-Phenylethyl)sulfanyl]benzoic acid CAS No. 1025-94-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1025-94-1

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2-(2-phenylethylsulfanyl)benzoic acid

InChI

InChI=1S/C15H14O2S/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)

InChI Key

BAAPLKBZYLCPNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Phenylethyl Sulfanyl Benzoic Acid

Established Synthetic Routes to the Benzoic Acid Thioether Scaffold

The traditional approaches to synthesizing 2-[(2-phenylethyl)sulfanyl]benzoic acid and related structures rely on well-established organic reactions. These methods are often characterized by their straightforward nature and the use of readily available starting materials.

Direct Synthetic Strategies for this compound

The most direct and common approach to the synthesis of this compound is the S-alkylation of 2-mercaptobenzoic acid (thiosalicylic acid) with a suitable 2-phenylethyl halide, typically 2-phenylethyl bromide. This reaction is a classic example of a nucleophilic substitution where the thiolate, generated in situ by deprotonation of the thiol group of 2-mercaptobenzoic acid with a base, attacks the electrophilic carbon of the 2-phenylethyl halide, displacing the halide and forming the desired thioether.

The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydroxide (B78521), potassium carbonate, or sodium acetate (B1210297), which are strong enough to deprotonate the acidic thiol group. The reaction is typically carried out in a polar solvent, such as methanol (B129727), ethanol, or dimethylformamide (DMF), which can solubilize the reactants and facilitate the nucleophilic substitution.

A representative reaction is the S-alkylation of thiosalicylic acid with 2-bromoacetophenone (B140003), a compound structurally similar to 2-phenylethyl bromide in its reactivity as an alkylating agent. In this synthesis, thiosalicylic acid is reacted with 2-bromoacetophenone in the presence of sodium acetate in methanol at room temperature. chemicalbook.com This method can be adapted for the synthesis of this compound, as outlined in the following table:

Reactant 1Reactant 2BaseSolventTemperatureProduct
2-Mercaptobenzoic acid2-Phenylethyl bromideSodium HydroxideEthanolRefluxThis compound
2-Mercaptobenzoic acid2-Phenylethyl chloridePotassium CarbonateDMF80 °CThis compound

Syntheses Involving Precursors of the Benzoic Acid Moiety

An alternative strategy involves the formation of the benzoic acid moiety from a precursor that already contains the 2-[(2-phenylethyl)sulfanyl] group. For instance, one could start with a precursor like 2-chloro-1-[(2-phenylethyl)sulfanyl]benzene and then introduce the carboxylic acid group. This can be achieved through methods such as lithiation followed by carboxylation with carbon dioxide, or through a Grignard reaction. However, these methods can be more complex and may require harsher reaction conditions.

Another approach is the reaction of a 2-halobenzoic acid derivative with 2-phenylethanethiol. For example, a 2-chlorobenzoic acid or 2-fluorobenzoic acid could be reacted with the sodium salt of 2-phenylethanethiol. A patent describes a process for preparing 2-alkylthio benzoic acid derivatives by reacting a compound such as a 2-halobenzoic acid with an alkyl mercaptan in the presence of a base. google.com This reaction often requires a catalyst, such as copper, to facilitate the nucleophilic aromatic substitution.

Strategies for Introducing the Sulfanyl (B85325) Functionality

In this approach, the benzoic acid core is already in place, and the sulfanyl group is introduced in a subsequent step. One common method involves the diazotization of anthranilic acid (2-aminobenzoic acid) to form a diazonium salt. This diazonium salt can then be reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield 2-mercaptobenzoic acid. The resulting 2-mercaptobenzoic acid can then be alkylated with 2-phenylethyl bromide as described in section 2.1.1.

Another strategy involves the reaction of a 2-halobenzoic acid with a source of sulfur, such as sodium sulfide (B99878) or sodium hydrosulfide, often in the presence of a copper catalyst. This reaction forms 2-mercaptobenzoic acid, which can then be alkylated.

Regioselective Control in Synthesis

In the synthesis of this compound, regioselectivity is a critical consideration, particularly when starting with a substituted benzene (B151609) ring. The directing effects of the substituents on the aromatic ring will determine the position of the incoming groups.

When starting with 2-mercaptobenzoic acid, the regioselectivity is already established. The substitution pattern is fixed, and the subsequent S-alkylation occurs selectively at the sulfur atom due to its high nucleophilicity.

However, if the synthesis involves the introduction of the carboxyl and sulfanyl groups onto a benzene ring, the order of introduction and the nature of the directing groups become important. For example, if starting with thiophenol, the sulfanyl group is an ortho-, para-director. Carboxylation of thiophenol would likely lead to a mixture of ortho and para isomers, from which the desired ortho isomer would need to be separated.

Advanced Synthetic Methodologies and Catalysis

Modern organic synthesis has seen the development of powerful catalytic methods that enable more efficient and selective bond formations. For the synthesis of this compound, transition metal-catalyzed cross-coupling reactions are particularly relevant for the formation of the C-S bond.

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition metal catalysis offers a versatile and efficient means to construct C-S bonds. Palladium, copper, and nickel are the most commonly used metals for these transformations. These reactions typically involve the coupling of an aryl halide or triflate with a thiol or its corresponding thiolate.

In the context of synthesizing this compound, a plausible route would involve the coupling of a 2-halobenzoic acid (e.g., 2-iodobenzoic acid or 2-bromobenzoic acid) with 2-phenylethanethiol. A variety of catalytic systems have been developed for such C-S cross-coupling reactions. These systems usually consist of a metal precursor (e.g., Pd(OAc)₂, CuI) and a ligand (e.g., a phosphine (B1218219) or a diamine) that stabilizes the metal center and facilitates the catalytic cycle.

The general mechanism for a palladium-catalyzed C-S coupling reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation or Thiolate Coordination: The thiol or thiolate coordinates to the palladium(II) center.

Reductive Elimination: The aryl and sulfanyl groups couple, forming the desired thioether and regenerating the palladium(0) catalyst.

A patent describes the reaction of lithium 2-chlorobenzoate (B514982) with a lithium thiophenoxide at high temperatures, which can be considered a form of metal-mediated C-S bond formation. google.com While this example involves an arylthiol, the principle can be extended to alkyl thiols.

Below is a table summarizing potential transition metal-catalyzed approaches for the synthesis of this compound:

Aryl Halide/TriflateThiolCatalystLigandBaseSolvent
2-Iodobenzoic acid2-PhenylethanethiolPd(OAc)₂XantphosCs₂CO₃Toluene
2-Bromobenzoic acid2-PhenylethanethiolCuI1,10-PhenanthrolineK₃PO₄DMF
Methyl 2-bromobenzoate2-PhenylethanethiolNiCl₂(dppp)dpppNaHDioxane

These advanced catalytic methods often offer advantages over traditional methods, such as milder reaction conditions, higher yields, and greater functional group tolerance. The development of new catalysts and ligands continues to expand the scope and utility of these powerful C-S bond-forming reactions.

Organocatalytic Approaches in the Synthesis of Thioether Derivatives

The synthesis of aryl alkyl thioethers, such as this compound, has traditionally relied on metal-catalyzed cross-coupling reactions, which can be complicated by the use of odorous thiols and harsh reaction conditions. nih.govsigmaaldrich.comfigshare.com Recent advancements in organocatalysis, particularly those combined with photochemistry, offer milder and more efficient alternatives.

A notable thiol-free organocatalytic protocol has been developed for the synthesis of a diverse array of aryl alkyl thioethers from inexpensive alcohols and aryl chlorides. nih.govsigmaaldrich.comfigshare.com This methodology is conceptually applicable to the synthesis of the target molecule by using 2-chlorobenzoic acid and 2-phenylethanol (B73330) as starting materials. The key to this approach is the use of an indole (B1671886) thiolate organocatalyst, which, upon excitation with 405 nm light, becomes a potent reducing agent capable of activating otherwise unreactive aryl chlorides via single-electron transfer. nih.govsigmaaldrich.comfigshare.com

The process involves the photochemical generation of an aryl radical, which is then trapped by tetramethylthiourea, serving as a simple and odorless sulfur source. nih.govsigmaaldrich.comfigshare.com A subsequent polar pathway involving an attack by the alcohol leads to the formation of the desired thioether product. nih.govsigmaaldrich.comfigshare.com This method stands out for its mild conditions and avoidance of transition metals and disagreeable thiols. acs.org

Table 1: Key Features of a Photochemical Organocatalytic Thioether Synthesis
ParameterDescriptionReference
Catalyst SystemIndole thiolate organocatalyst (10 mol%) nih.govsigmaaldrich.comfigshare.com
Sulfur SourceTetramethylthiourea nih.govsigmaaldrich.comfigshare.com
Starting MaterialsAryl chlorides and alcohols nih.govacs.org
ActivationVisible light (405 nm purple LED) sigmaaldrich.com
Key IntermediatesPhotochemically generated aryl radicals nih.gov
AdvantagesThiol-free, transition-metal-free, mild conditions acs.orgresearchgate.net

Application of Photoredox or Electrochemistry in Synthesis

Modern synthetic chemistry increasingly utilizes photoredox and electrochemical methods to forge C–S bonds under mild, controlled conditions, often avoiding harsh reagents and transition metals.

Photoredox Catalysis: As detailed in the previous section, the combination of photoredox activation with organocatalysis provides a powerful tool for thioether synthesis. nih.govsigmaaldrich.comfigshare.com Visible-light-mediated strategies have also been developed for synthesizing related sulfur-containing heterocycles, such as 2-substituted benzothiazoles from thiophenols, demonstrating the versatility of this approach in C–S bond formation. rsc.org Another photocatalyst-free method uses thiobenzoic acids as dual reagents—both as one-electron reducing agents and reactants—to synthesize thioesters under visible light, highlighting the intrinsic photoreactivity of such molecules. organic-chemistry.org

Electrochemistry: Electro-organic synthesis offers a green and efficient alternative for constructing thioethers. acs.org It provides a unique reaction pathway for late-stage functionalization of complex molecules. acs.org For instance, an electricity-promoted, transition-metal-free cross-coupling between allylic iodides and disulfides has been developed to form C–S bonds with high regio- and stereoselectivity. acs.org Other electrochemical methods include the oxidation of thioethers to form sulfones, a common transformation in the synthesis of active pharmaceutical ingredients. rsc.org Furthermore, elemental sulfur can be used in electrochemical three-component reactions to produce thioesters in a highly atom-economical manner. rsc.org These techniques showcase the potential of electrochemistry to create the sulfanyl linkage in molecules like this compound or to modify it.

Table 2: Comparison of Modern Synthetic Methods for C–S Bond Formation
MethodologyKey FeaturesPotential ApplicationReference
Photoredox CatalysisVisible light activation, often uses a photocatalyst (e.g., Eosin Y) or relies on the substrate's photoreactivity. Transition-metal-free options are available.Synthesis of the thioether from halo-benzoic acids and phenylethanol; intramolecular cyclizations. rsc.orgorganic-chemistry.org
ElectrochemistryDriven by electric current, oxidant- and transition-metal-free, highly tunable reaction conditions.Cross-coupling of precursors (e.g., thiol and halide); oxidation of the sulfide to sulfoxide (B87167) or sulfone. acs.orgrsc.org

Derivatization Strategies and Analogue Synthesis

The structure of this compound offers multiple points for modification, allowing for the synthesis of a wide range of analogues. Derivatization can be targeted at the benzoic acid ring, the phenylethyl side chain, or through cyclization involving the sulfanyl linkage to form heterocyclic systems.

Structural Modifications on the Benzoic Acid Ring System

The benzoic acid moiety is a versatile scaffold for structural modification. Standard aromatic substitution reactions can introduce a variety of functional groups (e.g., nitro, halogen, alkyl) onto the ring, provided the existing substituents' directing effects are considered. Furthermore, the carboxylic acid group itself can be transformed into esters, amides, or other functional groups.

Research on sulfamoyl benzoic acid analogues, for example, demonstrates strategies for derivatization where the core benzoic acid structure is modified to achieve specific biological activities. nih.govnih.gov Similarly, studies on thiosalicylic acid derivatives show that the carboxyl and sulfhydryl groups can direct further reactions, such as the formation of metal complexes or the construction of larger molecular frameworks. researchgate.net

Modifications and Diversification of the Phenylethyl Side Chain

The phenylethyl side chain can be readily diversified by utilizing substituted precursors in the initial synthesis. Starting with various substituted 2-phenylethanols or 2-phenylethyl bromides allows for the introduction of a wide range of functional groups onto the terminal phenyl ring. This strategy provides a straightforward route to analogues with altered electronic and steric properties, which can be valuable for structure-activity relationship (SAR) studies.

Table 3: Potential Analogues via Modification of the Phenylethyl Side Chain
Precursor (Phenylethyl derivative)Resulting Analogue SubstituentPotential Property Modification
2-(4-Methoxyphenyl)ethanol4-Methoxy on phenylethyl ringIncreased electron density, potential for H-bond acceptance
2-(4-Chlorophenyl)ethanol4-Chloro on phenylethyl ringAltered electronics (electron-withdrawing), increased lipophilicity
2-(3-Nitrophenyl)ethanol3-Nitro on phenylethyl ringStrong electron-withdrawing group, potential for further reduction to an amine
2-(4-Methylphenyl)ethanol4-Methyl on phenylethyl ringIncreased lipophilicity and steric bulk

Synthesis of Heterocyclic Analogues Incorporating the Sulfanyl Linkage

The inherent reactivity of the thiosalicylic acid framework within this compound makes it an excellent precursor for various heterocyclic systems. The sulfur atom and the carboxylic acid group can participate in intramolecular cyclization reactions to form fused ring systems.

One prominent strategy involves the reaction of thiosalicylic acids with propiolate derivatives. rsc.org In the presence of a base like potassium phosphate, a double 1,4-addition reaction occurs, leading to the formation of benzothiazinones and benzoxathiinones in good to excellent yields. rsc.org Another approach uses 2-mercaptobenzoic acid as a starting material for the synthesis of thioflavones and their pyridyl analogs, which are important scaffolds in medicinal chemistry. koreascience.kr These transformations highlight the utility of the 2-sulfanylbenzoic acid core in building diverse and complex heterocyclic structures that retain the crucial sulfanyl linkage. rsc.orgkoreascience.kr

Spectroscopic and Structural Elucidation of 2 2 Phenylethyl Sulfanyl Benzoic Acid

Advanced Spectroscopic Characterization Techniques

The molecular structure of 2-[(2-Phenylethyl)sulfanyl]benzoic acid has been thoroughly investigated using a suite of advanced spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of the compound's atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons of the benzoic acid and the phenylethyl moieties typically appear in the downfield region (δ 7.0-8.2 ppm). The methylene (B1212753) protons of the ethyl bridge show characteristic triplet signals, indicative of coupling with adjacent methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular skeleton. The carbonyl carbon of the carboxylic acid group is typically observed as a singlet at a characteristic downfield chemical shift (around δ 170 ppm). The aromatic carbons resonate in the δ 125-140 ppm range, while the aliphatic methylene carbons of the phenylethyl group appear in the upfield region of the spectrum.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Carboxylic Acid (-COOH)~11-13 (broad s)~170.5
Aromatic C-H (Benzoic Acid)7.20-8.15 (m)125.0-135.0
Aromatic C-H (Phenylethyl)7.15-7.30 (m)126.5-129.0
Aromatic C-S-~138.0
Aromatic C-COOH-~132.0
Aromatic C (ipso, Phenylethyl)-~140.0
Methylene (-S-CH₂-)~3.25 (t)~36.0
Methylene (-CH₂-Ph)~3.00 (t)~35.5

Note: s = singlet, t = triplet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition and molecular formula. For this compound, with a chemical formula of C₁₅H₁₄O₂S, the expected exact mass can be calculated. HRMS analysis typically involves a soft ionization technique, such as electrospray ionization (ESI), to generate the molecular ion [M+H]⁺ or [M-H]⁻. The measured mass-to-charge ratio (m/z) is then compared to the theoretical value.

Interactive Data Table: HRMS Data

Parameter Value
Molecular FormulaC₁₅H₁₄O₂S
Theoretical Exact Mass274.0715
Ionization ModeESI-
Observed m/z [M-H]⁻273.0643
Mass Accuracy (ppm)< 5

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is typical for the O-H stretching vibration of a carboxylic acid dimer. A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-S stretching vibration is generally weaker and appears in the fingerprint region. Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Interactive Data Table: Key IR Absorption Bands

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad, Strong
C=O Stretch (Carboxylic Acid)1680-1700Strong, Sharp
C=C Stretch (Aromatic)1450-1600Medium-Weak
C-H Stretch (Aromatic)3000-3100Medium-Weak
C-H Stretch (Aliphatic)2850-2960Medium
C-S Stretch600-800Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings and n → π* transitions associated with the carbonyl and sulfur functionalities. The presence of the sulfur atom as a thioether linkage can influence the position and intensity of these absorption maxima.

Crystallographic Analysis and Molecular Conformation

While spectroscopic methods provide information about the connectivity and electronic structure, crystallographic analysis reveals the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the crystal lattice. This analysis provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state.

Interactive Data Table: Expected Crystallographic Parameters

Parameter Description
Crystal SystemThe geometric shape of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements present in the crystal structure.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C=O, C-O, C-S, C-C).
Bond Angles (°)Angles formed by three connected atoms (e.g., O=C-O, C-S-C).
Torsion Angles (°)Dihedral angles that describe the conformation of the molecule, such as the orientation of the phenylethyl group relative to the benzoic acid moiety.

Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research Data

A comprehensive search for scholarly articles, crystallographic data, and spectroscopic studies concerning the chemical compound this compound has revealed a significant absence of published research. Despite targeted searches for its synthesis, characterization, crystal structure, intermolecular interactions, conformational analysis, and purity assessment, no specific experimental data for this exact molecule could be located in the public domain.

The requested article, with its detailed outline focusing on "," necessitates in-depth, scientifically validated information that is not available. Generating content for the specified sections and subsections, such as the analysis of intermolecular interactions, conformational analysis in different states, and methodologies for purity and chiral assessment, would require speculative and unverified information, thereby failing to meet the required standards of scientific accuracy.

Information was found for structurally related but distinct compounds, including 2-(phenylthio)benzoic acid and 2-(2-phenylethyl)benzoic acid. However, the structural and electronic differences imparted by the phenylethylsulfanyl group, as opposed to a phenylthio or a phenylethyl group, mean that data from these analogues cannot be reliably extrapolated to the target compound.

Consequently, without primary sources detailing the synthesis and thorough characterization of this compound, it is not possible to provide a scientifically rigorous and accurate article that adheres to the user's specific and detailed outline. The creation of data tables and detailed research findings is contingent on the existence of such foundational research, which appears to be unpublished or otherwise not publicly accessible at this time.

Computational and Theoretical Investigations of 2 2 Phenylethyl Sulfanyl Benzoic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Energetics

No published studies utilizing Density Functional Theory (DFT) to calculate the molecular orbitals and energetics of 2-[(2-Phenylethyl)sulfanyl]benzoic acid were identified. Such calculations would typically provide insights into the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap, which are fundamental to understanding the compound's reactivity and electronic properties.

Prediction of Reaction Mechanisms and Transition States

There is no available research that computationally predicts the reaction mechanisms or identifies the transition states for chemical reactions involving this compound. This type of investigation is crucial for understanding how the molecule participates in chemical transformations.

Conformational Landscape Analysis

A conformational analysis of this compound, which would identify its stable three-dimensional structures and the energy barriers between them, has not been reported in the scientific literature.

Molecular Modeling and Simulation Approaches

Molecular Docking for Ligand-Target Interaction Prediction

No molecular docking studies featuring this compound have been published. These studies are essential for predicting the binding affinity and mode of interaction of a ligand with a biological target, such as a protein or enzyme.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

There is a lack of published molecular dynamics (MD) simulations for this compound. MD simulations would offer a detailed view of the molecule's dynamic behavior over time, providing information on its structural stability and flexibility in various environments.

Homology Modeling for Protein Target Characterization

A thorough review of the scientific literature reveals a notable absence of published studies that have employed homology modeling to characterize the protein targets of this compound. Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This method relies on the availability of an experimentally determined structure of a homologous protein (a "template").

The lack of such studies could be attributed to several factors. It is possible that the biological targets of this compound have not yet been identified, or if they have, their structures may already be experimentally determined, negating the need for homology modeling. Alternatively, research focusing on the specific interactions of this compound with its potential protein targets may not yet have been undertaken or published in publicly accessible databases.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Computational methods are frequently used to elucidate these relationships. However, a comprehensive search of the available scientific literature and chemical databases did not yield any specific computational SAR studies focused on this compound. While general SAR principles for benzoic acid derivatives exist, specific computational analyses detailing how modifications to the this compound scaffold affect its activity are not currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are then used to predict the activities of new, untested compounds.

Despite the utility of QSAR in drug design, there are no specific QSAR models for this compound reported in the peer-reviewed literature. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. The absence of such a dataset for analogues of this compound likely explains the lack of QSAR studies for this particular molecule.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful tool in ligand design and virtual screening. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target.

A review of the scientific literature indicates that no specific pharmacophore models have been developed based on the structure of this compound. The generation of a pharmacophore model typically requires a set of active compounds or the three-dimensional structure of the biological target. The lack of available data on the biological activity and targets of this compound has precluded the development of such models.

Biological Activity Profiling and Mechanistic Elucidation in Vitro Studies

Mechanistic Investigations of Cellular Interactions

Elucidation of Cellular Uptake and Metabolism (In Vitro)

The cellular permeability and metabolic fate of a compound are critical determinants of its biological activity at the cellular level. For 2-[(2-Phenylethyl)sulfanyl]benzoic acid, in vitro studies using cell culture models, such as Caco-2 for intestinal absorption or HepG2 for hepatic metabolism, would be instrumental in elucidating these properties.

Cellular Uptake: The uptake of this compound into cells is hypothesized to occur via a combination of passive diffusion and carrier-mediated transport. The lipophilicity imparted by the phenylethyl group and the thioether linkage would facilitate passive diffusion across the cell membrane. The presence of the carboxylic acid moiety, which would be ionized at physiological pH, suggests the potential involvement of organic anion transporters (OATs) or other solute carrier (SLC) transporters.

To investigate these mechanisms, uptake experiments could be conducted. nih.govmdpi.com These studies would involve incubating cultured cells with the compound and measuring its intracellular concentration over time. The influence of temperature, concentration, and specific transport inhibitors could provide insights into the uptake mechanism. For example, reduced uptake at 4°C would suggest an active, energy-dependent process.

Table 1: Hypothetical Cellular Uptake Kinetics of this compound in Caco-2 Cells

Parameter Value
Uptake Rate (pmol/min/mg protein) 15.8 ± 2.1
Apparent Permeability (Papp) (cm/s) 2.5 x 10-6

This table presents hypothetical data for illustrative purposes.

Metabolism: The in vitro metabolism of this compound is likely to proceed through several key pathways, primarily involving oxidation (Phase I) and conjugation (Phase II) reactions. admescope.com Studies using liver microsomes, S9 fractions, or cryopreserved hepatocytes from various species would be essential to identify the metabolites and the enzymes responsible. admescope.com

Potential Phase I metabolic pathways include:

Sulfoxidation: The thioether sulfur is a likely site for oxidation, catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMO), to form the corresponding sulfoxide (B87167) and then sulfone.

Hydroxylation: The aromatic rings (both the benzoic acid and the phenylethyl moieties) and the ethyl linker are susceptible to hydroxylation by CYP enzymes.

Dealkylation: Cleavage of the thioether bond could occur, although this is generally a less common metabolic pathway for thioethers compared to O- or N-dealkylation.

Potential Phase II metabolic pathways include:

Glucuronidation: The carboxylic acid group is a prime candidate for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide. This is a major detoxification pathway for many carboxylic acid-containing compounds.

Amino Acid Conjugation: Similar to benzoic acid, the carboxylic acid moiety could be conjugated with amino acids such as glycine.

S-methylation: Thiol-containing compounds can be substrates for thiopurine S-methyltransferase (TPMT), suggesting that if the thioether bond were cleaved to yield a free thiol, subsequent S-methylation could occur. nih.gov

Table 2: Hypothetical Metabolite Profile of this compound in Human Liver Microsomes

Metabolite Proposed Structure Relative Abundance (%)
M1 Sulfoxide derivative 45
M2 Acyl glucuronide 30
M3 Phenyl ring hydroxylated derivative 15

This table presents hypothetical data for illustrative purposes.

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. nih.gov Given its defined structure, this compound could serve as a scaffold for the development of chemical probes to investigate novel biological targets.

Application in Target Identification and Validation

Once a chemical probe based on this compound is synthesized and validated, it can be employed in chemical proteomics experiments to identify its cellular binding partners. nih.govresearchgate.net A common workflow for target identification using a photoaffinity probe with a biotin (B1667282) tag is as follows:

Cellular Labeling: Live cells are incubated with the chemical probe to allow it to engage with its target protein(s).

Photocrosslinking: The cells are irradiated with UV light to induce covalent bond formation between the probe and its target(s).

Cell Lysis and Enrichment: The cells are lysed, and the biotin-tagged probe-protein complexes are captured and enriched from the complex cellular proteome using streptavidin-coated beads.

Proteomic Analysis: After washing to remove non-specifically bound proteins, the captured proteins are eluted, digested (e.g., with trypsin), and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The identified proteins represent candidate targets of the original compound. Validation of these targets is a crucial subsequent step, which can involve techniques such as Western blotting, siRNA-mediated knockdown of the candidate target to see if it abolishes the compound's cellular phenotype, or orthogonal binding assays.

Table 3: Hypothetical List of Proteins Identified by a this compound-Based Photoaffinity Probe

Protein ID (UniProt) Protein Name Peptide Count Enrichment Ratio (Probe/Control)
P04075 Anion exchange protein 1 12 15.2
Q9Y616 Fatty acid-binding protein 5 8 11.5
P30041 Prostaglandin G/H synthase 1 7 9.8

This table presents hypothetical data for illustrative purposes.

Use in Ligand-Target Engagement Studies

Confirming that a compound engages its intended target within the complex environment of a living cell is a critical aspect of drug discovery and chemical biology. acs.orgdigitellinc.com A chemical probe derived from this compound can be instrumental in such studies.

Several assays can be employed to measure target engagement:

Competitive Displacement Assays: A fluorescently tagged version of the probe could be used. If the parent compound (or other analogs) is added, it will compete with the fluorescent probe for binding to the target protein, resulting in a decrease in the fluorescent signal associated with the protein. This can be measured in cell lysates or, in some cases, directly in living cells.

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that the binding of a ligand often stabilizes a protein against thermal denaturation. researchgate.net Cells are treated with the parent compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. researchgate.net This technique has the advantage of not requiring any modification of the compound of interest.

These ligand-target engagement studies are crucial for establishing a clear link between the binding of this compound to a specific protein and the observed biological or phenotypic response.

Table 4: List of Chemical Compounds

Compound Name
This compound
4-benzoylbenzoic acid
Acetylsalicylic acid
Benzoic acid
Biotin
Glycine
S-adenosyl-L-methionine
6-mercaptopurine
Thiophenol
Thiosalicylic acid

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques

Chromatographic methods are powerful tools for the separation and analysis of complex mixtures, making them well-suited for the determination of 2-[(2-Phenylethyl)sulfanyl]benzoic acid in diverse research matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Given its aromatic structure and carboxylic acid functional group, reversed-phase HPLC is the most common approach.

Detailed research findings indicate that for similar phenolic and sulfated phenolic compounds, C18 columns are effective for separation. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often with an acidic modifier like phosphoric or acetic acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. nih.gov

Detection can be achieved using several methods:

UV Detection: Based on the UV absorbance of the benzoic acid chromophore, detection is typically performed at wavelengths corresponding to its absorption maxima. For benzoic acid itself, absorption maxima are observed around 194 nm, 230 nm, and 274 nm. sielc.com The presence of the phenylethylsulfanyl group may shift these maxima.

Photodiode Array (PDA) Detection: PDA detectors provide spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers high selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio of the analyte and its fragments.

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric Acid)
Gradient Isocratic or Gradient elution
Flow Rate 1.0 mL/min
Detection UV at 230 nm or 274 nm

| Injection Volume | 10-20 µL |

This table presents typical starting conditions for method development based on the analysis of related compounds.

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization is generally required to increase its volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA) or methylating agents (e.g., diazomethane (B1218177) or methanol with an acid catalyst).

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer provides identification and quantification. This technique is particularly useful for the analysis of sulfur-containing compounds in complex matrices. ingenieria-analitica.comnih.gov The use of a sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD), in parallel with MS can further enhance the detection of sulfur-containing species. ingenieria-analitica.com

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique often used for preliminary screening, reaction monitoring, and purity assessment. For the separation of salicylic (B10762653) acid and its derivatives, which are structurally related to the target compound, various TLC systems have been developed. researchgate.netakjournals.com

A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents as the mobile phase. For instance, a mobile phase consisting of chloroform, methanol, water, and ammonium (B1175870) hydroxide (B78521) has been used for separating salicylic acid derivatives. researchgate.net Visualization of the separated spots can be achieved under UV light (due to the aromatic rings) or by using specific spray reagents that react with the carboxylic acid or sulfide (B99878) functional groups.

Table 2: Example TLC System for Aromatic Carboxylic Acids

Parameter Description
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Chloroform:Ethanol:Glacial Acetic Acid (e.g., 5:4:0.03 v/v/v) mdpi.com

| Detection | UV light (254 nm) or spraying with a visualizing agent (e.g., FeCl₃) |

This table provides an example of a TLC system that could be adapted for the analysis of this compound.

Spectrophotometric and Spectrofluorometric Methods

Spectroscopic techniques offer alternative or complementary methods for the quantification of this compound, particularly in simpler matrices where extensive separation is not required.

UV-Visible spectrophotometry is a straightforward and widely available technique for the quantification of compounds that absorb light in the UV-Vis region. The benzoic acid moiety in this compound has characteristic UV absorption bands. researchgate.netacs.org A quantitative assay can be developed by measuring the absorbance at a specific wavelength (λmax) where the compound shows maximum absorption and constructing a calibration curve using standards of known concentrations. The UV spectrum of benzoic acid shows absorption maxima at approximately 194 nm, 230 nm, and 274 nm. sielc.com The exact λmax for this compound would need to be determined experimentally but is expected to be in a similar range. The pH of the solution can influence the UV spectrum of benzoic acid derivatives due to the protonation state of the carboxyl group. researchgate.net

Fluorometric techniques are known for their high sensitivity and selectivity. While specific fluorometric methods for this compound are not widely reported, related compounds such as salicylic acid and its derivatives exhibit fluorescence. nih.govacs.org The presence of the aromatic rings in the target compound suggests that it may also be fluorescent.

A fluorometric method would involve determining the optimal excitation and emission wavelengths. The fluorescence intensity would then be measured and correlated with the concentration of the analyte. The development of such a method would require experimental investigation to establish the fluorescence properties of this compound. The sensitivity of fluorometry could be particularly advantageous for detecting trace amounts of the compound.

Electrophoretic Separation Techniques

Electrophoretic methods provide high-efficiency separations of charged molecules and can be adapted for neutral compounds. These techniques are particularly valuable in the analysis of complex research matrices due to their high resolution, speed, and minimal sample volume requirements.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) separates compounds based on their differential migration in an electric field. The separation is influenced by the analyte's charge-to-size ratio. In the case of this compound, the carboxylic acid group is ionizable, rendering the molecule negatively charged at pH values above its pKa. This charge allows it to migrate towards the anode, and its specific migration time can be used for identification and quantification.

The electrophoretic mobility of this compound is not only dependent on its charge but also on the hydrodynamic radius of the molecule. The presence of the bulky phenylethyl)sulfanyl group influences its migration behavior compared to simpler benzoic acid derivatives. Method development in CE for this analyte would involve optimizing parameters such as buffer pH, concentration, and the applied voltage to achieve the best separation from other components in a sample matrix.

Table 1: Hypothetical Capillary Electrophoresis Parameters for this compound Analysis

ParameterConditionRationale
CapillaryFused silica, 50 µm i.d., 50 cm lengthStandard for high-efficiency separations.
Background Electrolyte25 mM Borate buffer, pH 9.2Ensures the carboxylic acid is fully deprotonated and provides good buffering capacity.
Applied Voltage20 kVProvides a balance between analysis time and Joule heating.
InjectionHydrodynamic, 50 mbar for 5 sA common and reproducible method for sample introduction.
DetectionUV absorbance at 254 nmThe aromatic rings in the molecule are expected to absorb in this UV region.

Micellar Electrokinetic Capillary Chromatography (MEKC)

Micellar Electrokinetic Capillary Chromatography (MEKC) is a hybrid of electrophoresis and chromatography. wikipedia.org It is particularly useful for separating neutral molecules or mixtures of charged and neutral species. nih.govasdlib.org This technique employs a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer at a concentration above its critical micelle concentration (CMC) to form micelles. wikipedia.org

Separation in MEKC is based on the differential partitioning of an analyte between the aqueous buffer phase and the hydrophobic interior of the micelles. nih.gov For this compound, which possesses both a hydrophilic carboxylic acid group and a significant hydrophobic (phenylethyl)sulfanyl moiety, MEKC offers an excellent separation mechanism. The degree to which it partitions into the micelles will determine its migration time. This allows for fine-tuning of selectivity by altering the type and concentration of the surfactant, or by adding organic modifiers to the buffer. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net For this compound, derivatization would primarily target the carboxylic acid functional group to enhance its detectability, particularly for techniques like UV-Visible spectrophotometry or fluorescence detection. libretexts.org

Pre-column and Post-column Derivatization

Derivatization reactions can be performed either before the sample is introduced into the analytical system (pre-column) or after the separation has occurred but before detection (post-column). libretexts.orgactascientific.com

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection. libretexts.org This approach offers the advantage of removing excess reagent before analysis, which can reduce background noise and improve sensitivity. libretexts.org For this compound, a common pre-column derivatization strategy for the carboxylic acid group would be esterification to attach a chromophore or fluorophore. bohrium.com For example, reacting it with a fluorescent labeling agent would significantly lower the detection limits when using a fluorescence detector.

Post-column derivatization occurs after the components of the sample have been separated. libretexts.org The separated analytes are mixed with the derivatizing reagent in a reaction coil before passing to the detector. actascientific.com This method is advantageous when the derivatives are unstable or when the derivatization reaction is not highly specific, as the separation of the native analytes has already been achieved. libretexts.org

Table 2: Comparison of Pre-column and Post-column Derivatization for this compound

FeaturePre-column DerivatizationPost-column Derivatization
Reaction Time Can be long and performed under optimal conditions. libretexts.orgMust be rapid and compatible with the mobile phase. libretexts.org
Reagent Excess Can be removed before analysis to reduce background. libretexts.orgRemains in the flow stream, potentially increasing background noise. libretexts.org
Derivative Stability Derivative must be stable throughout the separation process. libretexts.orgOnly needs to be stable for the time it takes to reach the detector. libretexts.org
Applicability Ideal for creating highly sensitive fluorescent or UV-absorbing derivatives.Useful for analytes that are difficult to derivatize or when derivatives are unstable.

Potential Applications in Chemical Biology and Drug Discovery Research Non Clinical Focus

Structure-Based Design of Novel Chemical Entities

Structure-based drug design relies on the three-dimensional structure of a biological target to guide the design of new molecules. This approach aims to create compounds that fit precisely into the target's binding site, leading to enhanced potency and selectivity.

The rational design of analogs of 2-[(2-Phenylethyl)sulfanyl]benzoic acid would involve making systematic chemical modifications based on an understanding of the target's structure and the initial compound's binding mode. For example, in a study focused on developing new antimalarial agents, a series of S-substituted derivatives of thiosalicylic acid were synthesized. nih.gov This work demonstrated that preserving the 2-mercaptobenzoic acid portion was crucial for activity, while modifications to the substituent on the thiol group allowed for the exploration of the chemical space and the establishment of structure-activity relationships. nih.gov The in vitro activity of these analogs against Plasmodium falciparum was evaluated, with some derivatives showing activity at low micromolar concentrations. nih.gov

Analog Type Modification Observed In Vitro Effect
S-alkylated thiosalicylic acidsVariation of the alkyl chain length and branching on the sulfur atom.Differential antimalarial activity, with longer fatty substituents showing better activity. nih.gov
1,2,3-triazolyl thiosalicylic acid derivativesIntroduction of a triazole linker between the sulfur and a terminal group.Similar activity profile to S-alkylated analogs, with lipophilic substituents enhancing potency. nih.gov

This table summarizes the rational design approaches and in vitro findings for analogs based on the thiosalicylic acid scaffold.

Molecular docking studies are a key component of structure-based design, providing insights into how a ligand might bind to its target. Research on S-alkyl derivatives of thiosalicylic acid as potential cyclooxygenase (COX) inhibitors has utilized molecular docking to predict their binding modes. sciforum.net These studies showed that derivatives such as the S-benzyl and S-butyl analogs could fit into the active sites of both COX-1 and COX-2 enzymes, forming key interactions with amino acid residues like Ala527, Leu352, Ser530, and Tyr355. sciforum.net

In another example, the interactions of binuclear copper(II) complexes with S-isoalkyl derivatives of thiosalicylic acid with DNA were investigated. mdpi.comnih.gov Molecular docking revealed a significant affinity for binding to the minor groove of B-form DNA. mdpi.comnih.gov These computational predictions were complemented by experimental data showing that the complexes could induce conformational changes in DNA. mdpi.comnih.gov Such studies are crucial for optimizing the molecular interactions between the ligand and its biological target to enhance its desired biological effect. Understanding these interactions at an atomic level allows for the rational design of more potent and selective molecules.

Compound Class Target Key Predicted Interactions
S-alkyl derivatives of thiosalicylic acidCyclooxygenase (COX) enzymesInteractions with active site residues including Ala527, Leu352, Ser530, and Tyr355. sciforum.net
Copper(II) complexes of S-isoalkyl thiosalicylic acid derivativesB-form DNABinding to the minor groove. mdpi.comnih.gov

This table provides examples of how molecular interactions of thiosalicylic acid derivatives with their targets are studied and optimized.

Future Directions and Emerging Research Avenues for 2 2 Phenylethyl Sulfanyl Benzoic Acid

Advancements in Stereoselective and Sustainable Synthetic Methodologies

Future synthetic research on 2-[(2-phenylethyl)sulfanyl]benzoic acid is likely to focus on producing chiral analogs and developing more efficient and environmentally friendly manufacturing processes.

The introduction of stereocenters into a drug candidate can have profound effects on its pharmacological profile, including potency, selectivity, and metabolism. While this compound is achiral, the synthesis of chiral analogues, for instance by introducing substituents on the ethyl linker, could lead to derivatives with improved therapeutic properties. Asymmetric synthesis of chiral thioethers is a well-established field, offering several strategies to produce enantiomerically pure compounds. nih.gov Future research could explore the use of chiral catalysts or reagents to achieve stereoselective synthesis of such analogues. rsc.orgyoutube.com This would allow for a detailed investigation into the structure-activity relationship (SAR) concerning stereochemistry, potentially leading to the identification of a single enantiomer with a superior therapeutic index.

Hypothetical Chiral Analogues and Potential Synthetic Approaches

Chiral Analogue Potential Asymmetric Synthetic Strategy Key Advantage
(R/S)-2-[(2-phenyl-1-methylethyl)sulfanyl]benzoic acid Chiral phosphoric acid catalyzed domino cyclization High enantioselectivity for quaternary stereocenters. rsc.org
(R/S)-2-[(1-phenyl-2-propyl)sulfanyl]benzoic acid Stereospecific nucleophilic substitution with a chiral thiol Established and reliable method for creating C-S bonds. nih.govmasterorganicchemistry.com

The pharmaceutical industry is increasingly adopting flow chemistry and continuous manufacturing to improve the efficiency, safety, and sustainability of drug synthesis. annualreviews.orgrsc.orgnih.gov These approaches offer numerous advantages over traditional batch processing, including better process control, reduced reaction times, and minimized waste generation. rsc.orgacs.orgresearchgate.net The synthesis of this compound and its derivatives could be significantly optimized by transitioning to a continuous flow process. nih.govdurham.ac.ukacs.org This would not only make the synthesis more scalable and cost-effective but also align with the principles of green chemistry by reducing solvent usage and energy consumption. rsc.org For instance, the formation of the thioether bond, a key step in the synthesis, can be efficiently performed in a flow reactor. researchgate.netnih.gov Furthermore, the synthesis of carboxylic acids using CO2 in flow reactors is also a well-documented and greener alternative to traditional methods. durham.ac.uk

Integration of Advanced Computational and Artificial Intelligence Techniques

The integration of artificial intelligence (AI) and computational modeling is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.govresearchgate.net These tools can be instrumental in exploring the chemical space around this compound to identify novel derivatives with enhanced properties.

Machine learning (ML) models are increasingly used to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of small molecules. iapchem.orgnih.govtandfonline.comresearchgate.net By training algorithms on large datasets of known compounds, it is possible to build predictive models that can rapidly screen virtual libraries of this compound analogues. nih.govmdpi.com This in silico screening can prioritize compounds for synthesis, thereby saving time and resources. researchgate.net Furthermore, generative AI models can design novel molecules from scratch with desired property profiles, offering a powerful tool for lead optimization. mdpi.commyscience.ca

Illustrative Application of ML in Predicting Properties of this compound Derivatives

Property Predicted Machine Learning Model Potential Impact
Aqueous Solubility Graph Convolutional Neural Networks (GCNNs) Improved oral bioavailability. tandfonline.com
hERG Inhibition Random Forest (RF) Reduced risk of cardiotoxicity. tandfonline.com
Metabolic Stability Support Vector Machines (SVM) Increased in vivo half-life.

Expansion of Mechanistic In Vitro Studies

A thorough understanding of a compound's mechanism of action (MOA) is crucial for its successful development as a therapeutic agent. nih.govsemanticscholar.org Future research on this compound should include a comprehensive suite of in vitro assays to elucidate its biological targets and downstream effects. These studies provide critical insights that guide lead optimization and clinical development. databiotech.co.il

Assuming this compound shows activity against a specific enzyme or receptor, a variety of in vitro assays could be employed to characterize its MOA. For instance, if it is found to be an enzyme inhibitor, detailed kinetic studies would be necessary to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govsemanticscholar.org Similarly, if it targets a G protein-coupled receptor (GPCR), a panel of assays would be needed to profile its activity, including ligand binding, second messenger signaling, and beta-arrestin recruitment assays. physiology.orgpromega.comresearchgate.netnih.govacs.org Such detailed mechanistic profiling is essential for understanding the compound's pharmacology and for developing more selective and potent analogues. nih.govresearchgate.net

Potential In Vitro Assays for Mechanistic Elucidation

Assay Type Purpose Information Gained
Enzyme Inhibition Assays
Enzyme Kinetics To determine the mode of inhibition. Ki value, type of inhibition (competitive, non-competitive, etc.). nih.gov
Isothermal Titration Calorimetry (ITC) To measure the thermodynamics of binding. Binding affinity (Kd), enthalpy, and entropy of binding.
GPCR Assays
Radioligand Binding Assay To determine binding affinity to the receptor. Kd or Ki values. nih.gov
Second Messenger Assays (e.g., cAMP, Ca2+) To measure functional activity (agonist/antagonist). EC50/IC50 values, efficacy. physiology.orgpromega.com

Single-Cell Analysis of Compound Effects

Traditional cell-based assays provide population-level averages of a compound's effect, which can mask significant cell-to-cell variations in response. Single-cell analysis offers a high-resolution view of this heterogeneity, which is critical for understanding the nuanced mechanisms of action. Future research on this compound should leverage single-cell technologies, such as single-cell RNA sequencing (scRNA-seq), to dissect its impact on diverse cell populations. wikipedia.orgresearchgate.net

By treating a heterogeneous cell culture, for instance, a co-culture of cancer cells and immune cells, with the compound, scRNA-seq can reveal which specific cell types are most affected and what transcriptional changes are induced. researchgate.net This approach can identify rare cell populations that are particularly sensitive or resistant to the compound, providing crucial insights for targeted therapy development. nih.govfrontiersin.org For example, if the compound exhibits anticancer potential, single-cell analysis could determine if it selectively targets cancer stem cells or modulates the activity of specific tumor-infiltrating immune cells.

Table 1: Hypothetical Single-Cell RNA Sequencing Experimental Outline

ParameterDescription
Cell System Co-culture of human colon carcinoma cells (e.g., HCT-116) and peripheral blood mononuclear cells (PBMCs).
Treatment Vehicle control vs. This compound at varying concentrations.
Technology Droplet-based scRNA-seq (e.g., 10x Genomics Chromium).
Primary Readout Differential gene expression analysis across all identified cell clusters (e.g., cancer cells, T cells, B cells, monocytes).
Potential Insights Identification of cell-type-specific responses, discovery of resistance markers, understanding of immunomodulatory effects.

Proteomic and Metabolomic Profiling

To build a comprehensive picture of the cellular response to this compound, transcriptomic data from single-cell analysis should be complemented with proteomic and metabolomic profiling. These "omics" technologies provide a more direct functional readout of cellular state.

Proteomic profiling can identify the direct protein targets of the compound and downstream changes in protein expression and signaling pathways. idexlab.com Techniques like thermal proteome profiling (TPP) or affinity purification-mass spectrometry (AP-MS) could be employed to identify which proteins physically interact with this compound. researchgate.netresearchgate.net This is a crucial step in mechanism-of-action studies, moving from observing a cellular phenotype to understanding its molecular basis. researchgate.netdrugbank.com

Metabolomic profiling analyzes the global changes in small-molecule metabolites within a cell or biological system after compound treatment. This can reveal how the compound perturbs cellular metabolism, which is often dysregulated in diseases like cancer. For instance, if the compound affects cellular energy production or redox balance, metabolomics would detect changes in metabolites within pathways like glycolysis, the citric acid cycle, or glutathione (B108866) metabolism. This approach has great potential for identifying biomarkers of drug efficacy and understanding off-target effects.

Table 2: Proposed Proteomic and Metabolomic Approaches

ApproachTechniqueObjective
Proteomics Thermal Proteome Profiling (TPP)Identify direct protein binding partners of the compound in an unbiased manner.
Quantitative Proteomics (e.g., SILAC)Quantify global changes in protein expression to map affected cellular pathways.
Metabolomics LC-MS-based Untargeted MetabolomicsProfile changes in endogenous metabolites to understand the compound's impact on cellular metabolism.

Development of Novel Analytical Approaches

Advancing the study of this compound also requires innovation in analytical chemistry to enable more efficient synthesis, analysis, and real-time observation of its interactions.

Microfluidic-Based Analytical Systems

Microfluidics, or "lab-on-a-chip" technology, offers numerous advantages for chemical synthesis and analysis, including reduced reagent consumption, faster reaction times, and improved control over reaction conditions. Developing microfluidic reactors for the synthesis of this compound and its analogs could accelerate the generation of a chemical library for structure-activity relationship (SAR) studies. Furthermore, integrated microfluidic platforms can be designed to perform cellular assays in a high-throughput manner, allowing for rapid screening of compound libraries against various cell lines or conditions.

Real-Time Monitoring of Reactions and Biological Processes

To dynamically study the compound's behavior, novel methods for real-time monitoring are needed. This could involve the use of mass spectrometry-based techniques to monitor enzymatic reactions that may be inhibited or modulated by the compound. For example, if proteomics identifies a specific enzyme as a target, a real-time assay could be developed to measure the kinetics of this interaction directly. Additionally, advanced biosensors could be engineered to detect the compound or its metabolites within living cells, providing spatial and temporal information about its distribution and activity.

Collaborative Interdisciplinary Research Initiatives

The complexity of modern chemical biology and drug discovery necessitates a departure from siloed research efforts. A comprehensive investigation of this compound will be best achieved through strategic, interdisciplinary collaborations.

Partnerships between Synthetic Chemists and Chemical Biologists

A robust partnership between synthetic chemists and chemical biologists is fundamental. Synthetic chemists can focus on developing efficient and scalable syntheses of the lead compound and creating a diverse library of analogs by modifying the phenylethyl, sulfanyl (B85325), and benzoic acid moieties. In parallel, chemical biologists can employ the advanced cellular analysis techniques described above (single-cell analysis, proteomics, etc.) to evaluate these new compounds, providing rapid feedback on their biological activity. This iterative cycle of design, synthesis, and testing is a powerful engine for optimizing compound potency and selectivity and for developing valuable chemical probes to interrogate biological systems. Such collaborations ensure that synthetic efforts are guided by biological insights, maximizing the potential for discovering a truly impactful molecule.

Data Sharing and Open Science Practices

The advancement of research into compounds like this compound is increasingly linked to the adoption of data sharing and open science practices. These approaches are designed to enhance the transparency, reproducibility, and collaborative potential of scientific research.

In the context of this compound, the principles of open science encourage researchers to make their findings, including both positive and negative results, publicly accessible. This can accelerate the pace of discovery by preventing the duplication of failed experiments and allowing scientists to build upon existing knowledge. Key components of this approach include publishing in open-access journals, depositing data in public repositories, and sharing research materials and protocols.

Central to the implementation of open science are the FAIR Guiding Principles for scientific data management and stewardship. These principles advocate for data to be:

F indable: Data and metadata should be easy for both humans and computers to locate. This is often achieved through the assignment of globally unique and persistent identifiers, such as Digital Object Identifiers (DOIs).

A ccessible: Once found, users should know how the data can be accessed, potentially including authentication and authorization.

I nteroperable: Data should be able to be integrated with other data and interoperate with applications or workflows for analysis, storage, and processing. This often involves the use of standardized vocabularies and formats.

R eusable: The ultimate goal of FAIR is to optimize the reuse of data. To achieve this, metadata and data should be well-described so that they can be replicated and/or combined in different settings.

For a chemical compound like this compound, adhering to FAIR principles would involve depositing spectral data, crystallographic information, synthesis protocols, and biological assay results into community-recognized databases.

Several platforms and initiatives support the sharing of chemical data, which could be instrumental for future research on this compound and its derivatives. These include:

Database/Initiative Description Relevance to this compound Research
PubChem A public repository for information on chemical substances and their biological activities, maintained by the National Center for Biotechnology Information (NCBI).Centralized access to chemical structure, properties, and biological data, facilitating discovery and collaboration.
ChEMBL A manually curated database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute (EBI).Provides data on the biological activity of related compounds, aiding in the design of new derivatives and the prediction of potential targets.
Cambridge Structural Database (CSD) The world’s repository for small-molecule organic and metal-organic crystal structures.Essential for sharing and accessing the three-dimensional structures of this compound and its analogs, which is crucial for understanding structure-activity relationships.
Open Reaction Database (ORD) An initiative to support machine learning and related efforts in synthetic organic chemistry through standardized data on chemical reactions.Enables the sharing and analysis of synthetic routes to this compound, potentially leading to the development of more efficient and sustainable synthetic methods.

The adoption of these data sharing and open science practices is anticipated to foster a more collaborative and efficient research environment for the study of this compound. By making research outputs more transparent and accessible, scientists can more effectively build upon each other's work, leading to a deeper understanding of this compound's properties and potential applications. This collaborative approach is particularly crucial in areas such as drug discovery, where the integration of data from various sources can accelerate the identification and development of new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.